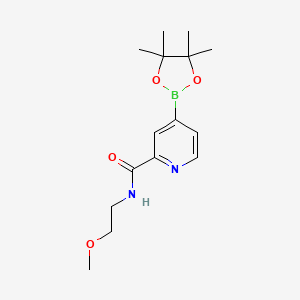

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Description

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1443109-54-3) is a boronic ester-containing picolinamide derivative. Its structure comprises a pyridine ring (picolinamide core) substituted at the 4-position with a pinacol boronate ester group and a 2-methoxyethyl group attached to the amide nitrogen. This compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its boronic ester functionality, which facilitates carbon-carbon bond formation in medicinal chemistry and materials science .

Key properties include:

- Molecular formula: C₁₈H₂₅BN₂O₄

- Molecular weight: 344.22 g/mol

Properties

Molecular Formula |

C15H23BN2O4 |

|---|---|

Molecular Weight |

306.17 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-6-7-17-12(10-11)13(19)18-8-9-20-5/h6-7,10H,8-9H2,1-5H3,(H,18,19) |

InChI Key |

HYAQNTDZRLRKHS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

- Formation of the picolinamide core with the 2-methoxyethyl amide substituent

- Introduction of the boronic acid pinacol ester group at the 4-position of the pyridine ring

The boronate ester group is commonly introduced via palladium-catalyzed borylation of an aryl or heteroaryl halide precursor using bis(pinacolato)diboron under basic conditions.

Stepwise Preparation Details

| Step | Reaction Type | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Amide Formation | Picolinic acid derivative + 2-methoxyethylamine, coupling agents (e.g., EDCI, DCC) in solvent (e.g., dichloromethane) | Typically 70-85% | Standard peptide coupling conditions to form N-(2-methoxyethyl)picolinamide |

| 2 | Halogenation (if required) | Bromination at 4-position of picolinamide ring (e.g., NBS or Br2) | Moderate to high | Generates 4-bromopicolinamide intermediate for borylation |

| 3 | Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2, potassium acetate or carbonate, solvent (1,4-dioxane, toluene, or DMF), inert atmosphere, 80-100°C, 4-24 h | 60-75% | Converts 4-bromopicolinamide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide derivative |

Representative Experimental Procedure

A typical borylation reaction to introduce the pinacol boronate ester group is as follows:

- In a dry reaction vessel under nitrogen atmosphere, dissolve the 4-bromo-N-(2-methoxyethyl)picolinamide (1 equiv) and bis(pinacolato)diboron (1.1 equiv) in 1,4-dioxane or toluene.

- Add potassium acetate (3 equiv) as base and Pd(dppf)Cl2 (0.03-0.05 equiv) as catalyst.

- Heat the mixture at 85-100°C for 4-24 hours.

- Monitor reaction progress by TLC or HPLC.

- Upon completion, cool to room temperature, filter through celite, extract with ethyl acetate, wash with brine, dry over magnesium sulfate.

- Concentrate under reduced pressure and purify by silica gel chromatography to afford the target boronate ester.

Data Table of Key Reaction Conditions and Yields

Analysis of Preparation Methods

Catalyst and Base Selection

- Catalysts: Palladium complexes such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl2) are preferred due to their high activity and selectivity in borylation.

- Bases: Potassium acetate (KOAc) is commonly used, providing mild basic conditions to facilitate transmetalation in the catalytic cycle.

Solvent Effects

- Polar aprotic solvents like 1,4-dioxane and DMF favor the borylation reaction by dissolving both organic and inorganic reagents effectively.

- Toluene can also be used, often requiring longer reaction times but sometimes improving yield and purity.

Reaction Temperature and Time

- Elevated temperatures (80-100°C) are necessary to achieve good conversion within reasonable times (4-24 h).

- Longer reaction times may improve yields but can increase byproduct formation.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography.

- Characterization includes NMR spectroscopy, mass spectrometry (DEI-MS), melting point, and sometimes thermal analysis (glass transition temperature, vaporization temperature).

Summary of Research Findings

- The amide bond formation between picolinic acid derivatives and 2-methoxyethylamine proceeds efficiently under standard peptide coupling conditions.

- The borylation of 4-bromo-picolinamide derivatives using bis(pinacolato)diboron and Pd(dppf)Cl2 catalyst under basic conditions is a reliable method to install the pinacol boronate ester group.

- Yields range from 60% to 75% depending on reaction parameters, with optimized conditions involving potassium acetate base and 1,4-dioxane or toluene solvents.

- The compound is stable and can be purified by conventional chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The picolinamide moiety can be reduced under specific conditions to yield amine derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted picolinamide derivatives.

Scientific Research Applications

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their function and activity.

Pathways Involved: It can modulate enzymatic reactions, signal transduction pathways, and cellular processes through its binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Picolinamide vs. Benzamide Derivatives

- N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 2828440-26-0) Structure: Replaces the 2-methoxyethyl group with a 4-methoxybenzyl substituent.

N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Substituent Modifications on the Amide Nitrogen

Functional Group Comparisons

Boronic Ester Positioning

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Derivatives

Data Table: Key Comparative Properties

Biological Activity

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 263.14 g/mol. Its structure includes a picolinamide moiety and a boron-containing dioxaborolane group, which may contribute to its biological properties.

This compound is believed to interact with various biological targets through the following mechanisms:

- Cereblon E3 Ligase Modulation : The compound may act as a ligand for cereblon E3 ligase, facilitating the ubiquitination and degradation of specific target proteins. This mechanism is crucial in the context of targeted therapies for cancers such as multiple myeloma .

- Inhibition of Oncogenic Pathways : By modulating protein degradation pathways, this compound may inhibit oncogenic transcription factors involved in tumor growth and proliferation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

- In vitro Studies : In cell line assays, the compound has shown effectiveness in reducing cell viability in various cancer types by targeting proteins essential for cancer cell survival.

- Case Study : A study on multiple myeloma cells demonstrated that the compound induced apoptosis through the activation of caspase pathways when used at concentrations ranging from 100 nM to 1 µM .

Pharmacological Properties

The pharmacological profile includes:

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Stability | Stable under ambient conditions |

| Toxicity | Moderate (based on GHS classifications) |

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Targeted Protein Degradation : Research has shown that the compound can effectively recruit target proteins to the cereblon E3 ligase complex for degradation. This approach has potential therapeutic implications for treating cancers resistant to conventional therapies .

- Synergistic Effects : In combination with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy in reducing tumor growth in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.